1,1-Dimethylaziridinium
Description
Significance of Strained Three-Membered Nitrogen Heterocycles
Nitrogen heterocycles are fundamental building blocks in organic synthesis, with a significant percentage of pharmaceuticals containing these structural motifs. openmedicinalchemistryjournal.comnih.gov Three-membered nitrogen heterocycles, namely aziridines, are particularly valuable due to their inherent ring strain. This strain, a consequence of the acute bond angles within the ring, serves as a powerful driving force for ring-opening reactions, allowing for the stereospecific introduction of nitrogen and other functionalities into molecules. nih.govnumberanalytics.comfrontiersin.org The activation of a non-activated aziridine (B145994), which has an electron-donating group on the nitrogen, to an aziridinium (B1262131) ion increases the ring strain, rendering the molecule significantly more reactive towards nucleophiles. wikipedia.orgnih.gov This enhanced reactivity is crucial for many synthetic applications. wikipedia.org
Historical Context of Aziridinium Ion Studies
The study of aziridinium ions has a rich history, intertwined with the development of nitrogen mustards, a class of chemical warfare agents. wikipedia.org The biological activity of these compounds was found to be mediated through the in situ formation of aziridinium ions, which then act as powerful alkylating agents of biological nucleophiles like DNA. nih.gov This initial, albeit notorious, context spurred further investigation into the fundamental reactivity and synthetic utility of aziridinium ions, leading to their current status as important intermediates in organic synthesis. wikipedia.orgnih.gov Early research focused on understanding the kinetics and mechanisms of their reactions, particularly their ring-opening with various nucleophiles. psu.edu
Overview of 1,1-Dimethylaziridinium as a Model System
The this compound cation is a simple, yet highly informative, model for studying the behavior of N,N-dialkylaziridinium ions. ontosight.ai Its symmetrical nature simplifies the analysis of its reactions, providing clear insights into the fundamental principles of aziridinium chemistry. The synthesis of the this compound ion, often generated in situ from precursors like 2-chloro-N,N-dimethylethylamine, has been a subject of study. nih.govmdpi.com Its high reactivity towards nucleophiles, a consequence of both ring strain and the positive charge on the nitrogen, makes it a valuable tool for creating new chemical bonds. ontosight.ai Kinetic studies on the ring-opening of the this compound ion have provided quantitative data that challenge the simple notion that ring strain relief is the sole driver of reactivity in small rings. psu.edu
The reaction of this compound ion with sodium methoxide (B1231860) in methanol (B129727), for instance, proceeds exclusively through a ring-opening substitution to yield the corresponding amino-ether. psu.edu This clean reactivity allows for detailed kinetic analysis, which has revealed that stereochemical effects, such as reduced steric hindrance at the reaction center, also play a significant role in the enhanced reactivity of these small-ring systems. psu.edu
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H10N+ |
|---|---|
Molecular Weight |
72.13 g/mol |
IUPAC Name |
1,1-dimethylaziridin-1-ium |
InChI |
InChI=1S/C4H10N/c1-5(2)3-4-5/h3-4H2,1-2H3/q+1 |
InChI Key |
HNPYZRNUMNPTAQ-UHFFFAOYSA-N |
SMILES |
C[N+]1(CC1)C |
Canonical SMILES |
C[N+]1(CC1)C |
Origin of Product |
United States |
Synthesis and Methodological Approaches
General Synthetic Strategies for 1,1-Dimethylaziridinium Salts
The creation of this compound salts is a process of significant interest in organic chemistry due to the compound's reactive nature and potential applications. ontosight.ai
Precursor Chemistry and Formation Pathways
The synthesis of this compound salts typically begins with precursors that can undergo intramolecular cyclization. A common precursor is 2-chloro-N,N-dimethylethylamine hydrochloride. nih.gov The formation pathway involves the cyclization of this precursor to generate the reactive N,N-dimethylaziridinium ion. nih.govmdpi.com This process is often facilitated by a base. googleapis.com For instance, the reaction of long-chain alcohols with 2-chloro-N,N-dimethylethylamine hydrochloride in the presence of a base like sodium hydride can lead to the formation of the aziridinium (B1262131) ion intermediate. mdpi.com
Another pathway involves the direct alkylation of aziridine (B145994). For example, the reaction of 2-substituted 1-phenylethyl-aziridine with methyl trifluoromethanesulfonate (B1224126) can produce a stable methylaziridinium ion. rsc.org The formation of the aziridinium ring can also be achieved through the intramolecular rearrangement of activated β-amino alcohols. rsc.org
The stability and reactivity of the resulting aziridinium ion are influenced by various factors, including the substituents on the ring and the nature of the counter-anion. rsc.orgnih.gov Non-nucleophilic counter anions are often used to isolate and spectroscopically observe the otherwise highly reactive aziridinium ion. nih.gov
Methodological Challenges in Unsubstituted Aziridinium Ring Synthesis
The synthesis of unsubstituted aziridinium rings presents several challenges. A primary difficulty lies in the inherent strain of the three-membered ring, which makes these compounds highly reactive and prone to ring-opening reactions. ontosight.aibham.ac.uk Isolating and characterizing unsubstituted aziridinium ions can be particularly challenging due to their high reactivity towards nucleophiles. nih.gov
Furthermore, the polymerization of unsubstituted aziridine often proceeds through a cationic mechanism, which can lead to hyperbranched polymers rather than the desired cyclic aziridinium salt. utwente.nl Controlling the reaction to favor the formation of the monomeric cyclic salt over polymerization is a significant hurdle. The choice of solvent and reaction conditions plays a crucial role in directing the reaction towards the desired product. nih.gov
Synthesis of Substituted this compound Systems
The synthesis of substituted this compound systems allows for the modulation of the compound's properties and reactivity.
Activated Aziridines as Precursors
Activated aziridines, which bear an electron-withdrawing group on the nitrogen atom, are valuable precursors for the synthesis of substituted aziridinium ions. nih.govcore.ac.uk These aziridines are more susceptible to nucleophilic attack without the need for an additional activating agent. nih.gov However, non-activated aziridines, which have an electron-donating group on the nitrogen, are more stable and require activation to form an aziridinium ion. nih.gov This activation can be achieved by adding an external electrophile. nih.govsemanticscholar.org
A variety of electrophiles, such as acid halides, haloformates, and trimethylsilyl (B98337) halides, can be used to generate N-acylaziridinium or other substituted aziridinium ions from non-activated aziridines. nih.govsemanticscholar.org The resulting aziridinium ion can then react with a nucleophile, leading to ring-opened products. nih.gov The regioselectivity of this ring-opening is a critical aspect and is influenced by the substituents on the aziridine ring and the nature of the nucleophile. core.ac.ukugent.be
Approaches for Highly Strained Derivatives
The synthesis of highly strained this compound derivatives, such as those with multiple methyl groups on the ring, has been reported. researchgate.net For example, the synthesis of 1,1,2,2,3,3-hexamethylaziridinium triflate has been achieved. researchgate.net The increased strain in these molecules significantly influences their reactivity. researchgate.net
The formation of bicyclic aziridinium ions represents another approach to creating highly strained systems. nih.govresearchgate.net These intermediates can be generated through the internal nucleophilic attack of a nitrogen atom in an aziridine ring, leading to the expulsion of a leaving group. nih.gov These strained bicyclic systems can then undergo regio- and stereospecific ring-opening reactions to yield various nitrogen-containing heterocyclic compounds. nih.govresearchgate.net
Spectroscopic and Computational Methodologies for Structural Elucidation (Focus on Methods, Not Data)
A combination of spectroscopic and computational methods is essential for the structural elucidation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for characterizing these compounds. Both ¹H-NMR and ¹³C-NMR spectra provide crucial information about the molecular structure. rsc.orgd-nb.info For instance, NMR can be used to monitor the formation of the aziridinium ion and to study the kinetics of its reactions. d-nb.infonih.gov
X-ray Crystallography offers unambiguous structural confirmation by providing a three-dimensional model of the molecule. rsc.orgresearchgate.net This technique has been used to confirm the structure of optically active β-chloro amines derived from the ring-opening of aziridinium ions and to verify the bicyclic structure of isolated aziridinium ion intermediates. rsc.orgresearchgate.net
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns of these compounds. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization are particularly useful for detecting and quantifying trace amounts of aziridinium ions. researchgate.net
Computational Methods , such as Density Functional Theory (DFT) and other high-level quantum chemical calculations, are used to study the stereospecific ring-opening of aziridinium ions and to rationalize the observed regioselectivity. rsc.org These theoretical investigations provide insights into the reaction mechanisms and transition state geometries that are often difficult to obtain experimentally. rsc.orgmdpi.com
Infrared (IR) and Raman Spectroscopy are also utilized to characterize the vibrational modes of the molecule, providing further structural information. nih.gov
Interactive Data Table: Synthetic Precursors for this compound Salts
| Precursor | Reagent/Condition | Product | Reference |
| 2-Chloro-N,N-dimethylethylamine hydrochloride | Base (e.g., NaH) | This compound ion | nih.gov, mdpi.com |
| 2-Substituted 1-phenylethyl-aziridine | Methyl trifluoromethanesulfonate | Stable methylaziridinium ion | rsc.org |
| Activated β-amino alcohols | Intramolecular rearrangement | Aziridinium ion | rsc.org |
| Non-activated aziridines | External electrophiles (e.g., acid halides) | Substituted aziridinium ions | nih.gov, semanticscholar.org |
Reaction Mechanisms and Kinetics
Nucleophilic Reactivity of the 1,1-Dimethylaziridinium Cation
The this compound cation is a three-membered, nitrogen-containing heterocycle characterized by significant ring strain and a positively charged quaternary nitrogen atom. This combination of features renders the carbon atoms of the ring highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. mdpi.comnih.gov The geometric constraints of the aziridine (B145994) ring prevent the typical bond angles, leading to high reactivity. mdpi.com The presence of the positive charge on the nitrogen atom further activates the ring, making it substantially more reactive than neutral aziridines. This activation facilitates ring-opening reactions, as the aziridinium (B1262131) ion itself is a reactive intermediate.
The driving force for the reaction with nucleophiles is the relief of this inherent ring strain, which is a common characteristic of small ring systems. rsc.orgrsc.org Aziridines, in general, are valuable synthons for creating nitrogen-containing compounds through various ring-opening, ring-enlargement, and tandem reactions. mdpi.com The process is often initiated by the protonation or alkylation of the aziridine nitrogen, which forms a reactive aziridinium ion intermediate. This intermediate is then readily attacked by nucleophiles. In the case of the this compound cation, the nitrogen is already quaternized, making it inherently activated for nucleophilic attack without the need for a prior activation step. This inherent electrophilicity allows for reactions with carbon, nitrogen, and oxygen-based nucleophiles. mdpi.com
Ring-Opening Reactions of this compound
The ring-opening of the this compound cation predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a nucleophile attacks one of the ring's carbon atoms, leading to the simultaneous cleavage of the carbon-nitrogen bond. This is a concerted process where the nucleophile approaches from the backside relative to the nitrogen leaving group, resulting in an inversion of stereochemistry at the site of attack. The strained nature of the three-membered ring makes the C-N bonds weaker and more susceptible to cleavage compared to acyclic amines.
Studies on analogous aziridinium systems confirm that the SN2 pathway is a common mechanism for their ring-opening. For instance, Lewis acid-mediated ring-opening of other activated aziridines has been demonstrated to proceed via an SN2 pathway. ias.ac.in The reaction of the this compound ion with nucleophiles like sodium methoxide (B1231860) in methanol (B129727) is a classic example of an SN2 ring-opening, yielding an amino-ether product. rsc.org This type of reaction is highly useful for assessing the role of ring strain on reactivity. rsc.org
Kinetic studies provide quantitative insight into the reactivity of the this compound ion. The reaction with sodium methoxide in methanol has been investigated, revealing that the ring-opening is solely a substitution reaction that follows second-order kinetics. rsc.org This is consistent with an SN2 mechanism. The reactivity of the 3-membered this compound ion was found to be significantly greater than that of the corresponding 4-membered ring system (1,1-dimethylazetidinium ion), a fact that was not predicted by the ring strains of the parent heterocycles, aziridine and azetidine. rsc.org This suggests that while ring strain is a contributing factor, it is not the sole determinant of reactivity in these cyclic ammonium (B1175870) ions. rsc.orgrsc.org
Below is a table summarizing the kinetic data for the ring-opening of the this compound ion with methoxide.
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (dm³ mol⁻¹ s⁻¹) |
|---|---|---|---|
| Sodium Methoxide | Methanol | 25.0 | 1.10 x 10⁻¹ |
| Sodium Methoxide | Methanol | 40.0 | 4.55 x 10⁻¹ |
| Sodium Methoxide | Methanol | 50.0 | 1.07 |
| Sodium Methoxide | Methanol | 60.0 | 2.35 |
Data sourced from Di Vona et al. rsc.org
The solvent plays a crucial role in the kinetics of SN2 reactions, including the ring-opening of aziridinium ions. The rate of these reactions can be significantly influenced by the solvent's polarity and its ability to solvate the reactants and the transition state. chemrxiv.org For the reaction between an ion and a neutral molecule or between two ions, changes in solvent polarity can alter the reaction rate by orders of magnitude. chemrxiv.org
In the case of the this compound cation reacting with an anionic nucleophile like methoxide, a polar protic solvent such as methanol can solvate both the cationic substrate and the anionic nucleophile. The differential solvation of the reactants versus the transition state affects the activation energy of the reaction. chemrxiv.org While specific comparative studies across a wide range of solvents for the this compound ion are not extensively detailed in the provided literature, the principles of SN2 kinetics suggest that polar aprotic solvents might accelerate the reaction by strongly solvating the cation while leaving the nucleophile relatively "bare" and more reactive. Conversely, polar protic solvents can stabilize the nucleophile through hydrogen bonding, potentially decreasing its reactivity and slowing the reaction rate. The choice of methanol as a solvent in key kinetic studies highlights a system where the nucleophile is the conjugate base of the solvent itself. rsc.orgrsc.org
Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. In the ring-opening of substituted aziridinium ions, the nucleophile can attack either of the two ring carbons. For the symmetrical this compound ion, the two carbon atoms are chemically equivalent, and thus regioselectivity is not a factor. However, if the ring were substituted, the site of nucleophilic attack would become a critical issue.
In general, for SN2 reactions on asymmetrically substituted aziridinium ions under basic or neutral conditions, nucleophilic attack typically occurs at the less sterically hindered carbon atom. pressbooks.pub This is a hallmark of the SN2 mechanism, where steric hindrance plays a major role in determining the reaction pathway. The reaction of this compound ion with sodium methoxide in methanol results in the formation of a single amino-ether product, (2-methoxyethyl)dimethylamine, confirming a clean ring-opening substitution. rsc.org This outcome is expected for a symmetrical substrate where both potential attack sites lead to the same product.
Stereochemical Aspects of Ring-Opening
The ring-opening of the this compound ion by nucleophiles is a stereospecific process. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a backside attack by the nucleophile on one of the carbon atoms of the aziridinium ring.
The backside attack dictates a specific stereochemical outcome known as Walden inversion. This means that the configuration of the carbon atom at the site of nucleophilic attack is inverted. For instance, if the carbon atom in the starting aziridinium ion has an R configuration, the corresponding carbon in the ring-opened product will have an S configuration, and vice versa.
This stereospecificity is a hallmark of the SN2 reaction and provides strong evidence against the formation of a planar carbocation intermediate, which would lead to a mixture of stereoisomers (racemization). The concerted nature of the bond-breaking (C-N bond) and bond-forming (C-nucleophile bond) process ensures the observed inversion of stereochemistry.
Elimination Reactions
In addition to substitution, the this compound cation can undergo elimination reactions, leading to the formation of an unsaturated amine.
Exocyclic Elimination Pathways
The primary elimination pathway for the this compound ion is an exocyclic elimination. In this process, a proton is abstracted from one of the methyl groups attached to the nitrogen atom, leading to the formation of N,N-dimethyl-N-vinylamine. This is a type of Hofmann elimination, where the quaternary ammonium group acts as the leaving group.
The strain within the three-membered ring of the aziridinium ion plays a significant role in promoting this elimination reaction. The relief of this strain provides a thermodynamic driving force for the reaction.
Mechanistic Interplay: Substitution vs. Elimination Reactions
A key aspect of the reactivity of the this compound ion is the competition between nucleophilic substitution (ring-opening) and elimination reactions. The partitioning between these two pathways is influenced by several factors:
Basicity of the Attacking Species: Strongly basic nucleophiles favor elimination reactions. The base abstracts a proton from a methyl group, initiating the elimination cascade. Conversely, strong nucleophiles that are weak bases tend to favor the SN2 ring-opening pathway.
Steric Hindrance: Sterically hindered bases are more likely to act as bases rather than nucleophiles, thus favoring elimination. They can more easily access the sterically unencumbered protons on the methyl groups than the carbon atoms of the aziridinium ring.
Solvent: The polarity and proticity of the solvent can influence the reaction pathway. Polar aprotic solvents may favor SN2 reactions, while non-polar or polar protic solvents can influence the basicity of the attacking species.
Studies have shown that for the this compound ion, ring-opening substitution is a surprisingly favorable pathway compared to exocyclic elimination, even with bases that typically favor elimination in other cyclic ammonium systems. This highlights the significant role of the inherent strain and stereoelectronic effects within the aziridinium ring system in directing the reaction mechanism. rsc.org
Rearrangement Reactions Involving Aziridinium Intermediates
While less common for the simple this compound ion itself, substituted aziridinium intermediates can undergo rearrangement reactions. These rearrangements are typically driven by the formation of a more stable carbocation.
For example, if a substituent on a ring carbon can stabilize a positive charge (e.g., through resonance or hyperconjugation), a 1,2-hydride or 1,2-alkyl shift can occur, leading to a rearranged ring-opened product. The initial aziridinium ring opens to form a carbocation, which then rearranges to a more stable carbocation before being trapped by a nucleophile.
The propensity for rearrangement is highly dependent on the substitution pattern of the aziridinium ring and the reaction conditions. For the unsubstituted this compound ion, direct nucleophilic attack and elimination are the predominant pathways, and rearrangement reactions are not a major consideration.
Influence of Molecular Architecture on Reactivity
Ring Strain and its Contribution to Reactivity
The defining characteristic of the aziridinium (B1262131) ring is its substantial inherent strain, a consequence of severe deviation from ideal bond angles. In an unstrained acyclic amine, the C-N-C bond angle is typically around 109.5°. In the three-membered aziridinium ring, the internal bond angles are compressed to approximately 60°, leading to significant angle strain. This forces the bonding electrons into less stable, bent "banana bond" orbitals, which are higher in energy and more exposed to external reagents.
This high level of intrinsic strain is the primary driver for the reactivity of the 1,1-dimethylaziridinium ion. Ring-opening reactions provide a pathway to relieve this strain, resulting in a thermodynamically favorable process. The formation of the aziridinium cation from its precursor, 1,1-dimethylaziridine, further exacerbates this inherent strain. Theoretical studies have shown that the quaternization of a simple aziridine (B145994) ring to form an aziridinium ion increases the ring strain by approximately 47 kJ/mol (11.2 kcal/mol) mdpi.com. This additional strain makes the aziridinium ion an even more potent electrophile, readily undergoing reactions that lead to the cleavage of the strained C-N bonds.
Quantitative Data and Theoretical Discrepancies
The strain energy of cyclic compounds can be evaluated using computational methods, which provide quantitative insight into their reactivity. Ab initio calculations offer a robust approach to determining the ring strain energy (RSE) by comparing the energy of the cyclic molecule to a suitable acyclic, strain-free reference molecule acs.org.
| Compound | Ring Size | Calculated Ring Strain Energy (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 27.9 |
| Azetidine | 4 | 26.2 |
| Pyrrolidine | 5 | 6.0 |
| Piperidine | 6 | 0.5 |
Data sourced from ab initio calculations by Dudev, T., & Lim, C. (1998) acs.org.
While computational models provide valuable data, discrepancies between theoretical predictions and experimental observations can arise. These differences often stem from the complexities of solvation effects and the precise nature of the transition state in solution, which can be challenging to model with perfect accuracy. However, computational studies consistently support the qualitative picture of high ring strain being the dominant factor in the reactivity of aziridinium ions nih.govacs.org. The models effectively rationalize the observed high rates of ring-opening reactions.
Steric and Electronic Effects of Substituents
The two methyl groups attached to the nitrogen atom in this compound exert significant steric and electronic effects that modulate its reactivity.
Electronic Effects: The methyl groups are electron-donating through an inductive effect. This has a dual consequence. In the precursor amine, 1,1-dimethylaziridine, the electron-donating nature of the methyl groups increases the nucleophilicity of the nitrogen atom, facilitating its quaternization to form the aziridinium ion. Upon formation of the cation, these electron-donating groups help to stabilize the positive charge on the nitrogen atom. This stabilization, however, is counteracted by the overwhelming effect of ring strain, which remains the primary driver for reaction.
Steric Effects: The presence of the two methyl groups on the nitrogen atom creates steric hindrance around the nitrogen. However, in the context of ring-opening reactions, the nucleophilic attack occurs at the ring carbon atoms, not the nitrogen itself. Therefore, the steric bulk of the N-substituents has a less direct impact on the approach of the nucleophile to the site of reaction compared to substituents on the ring carbons. Nevertheless, the size of the N-alkyl groups can influence the stability and conformation of the aziridinium ion, which can in turn affect the activation energy for ring-opening semanticscholar.org. In some cases, bulky substituents on the nitrogen can hinder intermolecular reactions, making intramolecular processes more favorable researchgate.net.
Comparative Studies with Other Cyclic Ammonium (B1175870) Ions (e.g., Azetidinium)
A comparison of the reactivity of the this compound ion with its larger ring analogue, the 1,1-dimethylazetidinium ion, provides a clear illustration of the role of ring strain. The azetidinium ring, being a four-membered system, possesses considerably less angle strain than the three-membered aziridinium ring acs.org.
This difference in ring strain translates directly into a dramatic difference in reactivity. The rate of ring-opening for aziridinium ions is significantly faster than for azetidinium ions under similar conditions. Studies have shown that the solvolysis of aziridinium perchlorates is much more rapid than that of the corresponding azetidinium salts. For instance, the rate of hydrolysis for this compound is several orders of magnitude greater than for 1,1-dimethylazetidinium.
The table below provides a qualitative comparison of the properties and reactivity of these two cyclic ammonium ions.
| Property | This compound | 1,1-Dimethylazetidinium |
|---|---|---|
| Ring Size | 3-Membered | 4-Membered |
| Relative Ring Strain | High | Moderate |
| Reactivity towards Nucleophiles | Very High | Low |
| Predominant Reaction | Ring-Opening | More stable, less prone to ring-opening |
The significantly lower activation energy required for the cleavage of the C-N bond in the highly strained aziridinium ring accounts for its enhanced reactivity. This comparison underscores the principle that ring strain is a powerful tool in synthetic chemistry, enabling reactions that would otherwise be kinetically unfavorable.
Theoretical and Computational Chemistry of 1,1 Dimethylaziridinium
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the electronic Schrödinger equation. dtic.mil For the 1,1-dimethylaziridinium cation, methods like Density Functional Theory (DFT) are employed to determine its electronic structure, molecular orbital energies, and charge distribution. mdpi.compku.edu.cn
The electronic structure of this compound is characterized by a positively charged quaternary nitrogen atom, which significantly polarizes the C-N bonds of the aziridine (B145994) ring. This polarization makes the ring carbons highly electrophilic and susceptible to nucleophilic attack. Natural Bond Orbital (NBO) analysis can be used to quantify this charge distribution and understand the hybridization of the atoms within the ring. rsc.orgmdpi.com The nitrogen atom is expected to have sp³ hybridization, while the carbon atoms also exhibit sp³ character, albeit with distorted bond angles due to the ring structure.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the cation's reactivity. In the this compound cation, the HOMO is typically associated with the sigma bonds of the ring, while the LUMO is a low-lying anti-bonding orbital (σ*) associated with the C-N bonds. acs.orgfrontiersin.orgnih.govnih.govresearchgate.net The low energy of the LUMO indicates a high susceptibility to nucleophilic attack, which would lead to the cleavage of a C-N bond.
Table 1: Calculated Electronic Properties of Aziridinium (B1262131) Cations
| Property | Description | Expected Value/Characteristic for this compound |
|---|---|---|
| Charge on Nitrogen | Natural Bond Orbital (NBO) charge on the nitrogen atom. | Positive, approaching +1 |
| Charge on Ring Carbons | NBO charge on the carbon atoms of the aziridinium ring. | Partially positive (δ+), indicating electrophilicity |
| Hybridization of Nitrogen | Atomic orbital contribution to the bonding orbitals. | Approximately sp³ |
| Hybridization of Carbons | Atomic orbital contribution to the bonding orbitals. | Approximately sp³, with distortion from ideal tetrahedral angles |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Low, indicating a strong electrophile |
| Nature of LUMO | Character of the LUMO. | σ* orbital associated with the C-N bonds |
Energy Reaction Coordinate Diagrams for Transformation Pathways
Energy reaction coordinate diagrams are graphical representations of the energy of a system as it progresses along a reaction pathway. pitt.edu These diagrams are crucial for visualizing the transformation of reactants into products, identifying transition states and intermediates, and determining the activation energy of a reaction. mdpi.com For the this compound cation, a key transformation pathway is the nucleophilic ring-opening reaction.
Computational studies on related aziridines show that the activation energy for ring-opening is significantly influenced by the nature of the substituents on the nitrogen atom. nih.gov For non-activated aziridines, protonation to form the aziridinium ion is a key step that facilitates the ring-opening. pitt.edu
Figure 1: Representative Energy Reaction Coordinate Diagram for Nucleophilic Ring-Opening of this compound
This is a generalized diagram. R represents the reactants (this compound + Nucleophile), TS is the transition state, P is the product, and Ea is the activation energy. Specific energy values for this reaction are not available in the provided search results.
Analysis of Transition States and Intermediates
The detailed analysis of transition states and intermediates provides deep insights into the mechanism of a chemical reaction. Computational chemistry allows for the localization of these transient species on the potential energy surface and the characterization of their geometries and energies. mdpi.comacs.org
For the nucleophilic ring-opening of this compound, the reaction is expected to proceed through a single transition state in a concerted Sₙ2-like mechanism, without the formation of a stable intermediate. mdpi.com This transition state would feature a pentacoordinate carbon atom, with the nucleophile forming a partial bond to the carbon and the nitrogen atom acting as the leaving group with a partial C-N bond. nih.gov The geometry of this transition state, particularly the lengths of the forming and breaking bonds, can be precisely calculated. rsc.org
In some cases, depending on the reactants and reaction conditions, stepwise mechanisms involving intermediates are possible. pku.edu.cn For instance, a very strong nucleophile might lead to a more complex reaction pathway. However, for most common nucleophiles, the concerted pathway is generally favored for aziridinium ions. Computational studies on other substituted aziridines have confirmed the nature of these transition states. nih.govrsc.org
Table 2: Key Characteristics of the Transition State for Aziridinium Ring-Opening
| Characteristic | Description |
|---|---|
| Geometry at Carbon | The carbon atom being attacked will have a distorted trigonal bipyramidal geometry. |
| Nucleophile-Carbon Bond | A partial bond exists between the incoming nucleophile and the ring carbon. |
| Carbon-Nitrogen Bond | The C-N bond of the ring is elongated and partially broken. |
| Imaginary Frequency | A single imaginary vibrational frequency corresponding to the reaction coordinate (the concerted bond-breaking and bond-forming motion). |
This table describes the general features of a transition state for the Sₙ2 ring-opening of an aziridinium ion, based on computational studies of similar systems.
Computational Assessment of Strain and Stereochemical Effects
The high reactivity of aziridinium ions is largely attributed to the significant ring strain inherent in the three-membered ring. aip.org This strain arises from two main factors: angle strain, due to the deviation of the internal bond angles from the ideal sp³ tetrahedral angle of 109.5°, and torsional strain from the eclipsing of substituents on adjacent ring atoms. nih.gov
The ring strain energy (RSE) can be quantified computationally using methods such as homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, isolating the strain energy of the cyclic system. mdpi.com For the parent aziridine, the ring strain energy is approximately 27 kcal/mol. aip.org The presence of the N,N-dimethyl groups in the this compound cation is not expected to dramatically alter this value, although it may introduce some additional steric interactions.
The two methyl groups on the nitrogen atom also introduce significant stereochemical effects. They create steric hindrance that can influence the trajectory of an incoming nucleophile, potentially affecting the regioselectivity of the ring-opening reaction if the ring carbons are unsymmetrically substituted. Computational studies can model these steric interactions and predict their impact on the reaction pathway and product distribution.
Table 3: Comparison of Ring Strain Energies (RSE) in Small Heterocycles
| Compound | Ring Size | Heteroatom(s) | Approximate RSE (kcal/mol) |
|---|---|---|---|
| Aziridine | 3 | N | 27 |
| Oxirane | 3 | O | 27 |
| Thiirane | 3 | S | 19 |
| Azetidine | 4 | N | 26 |
| Oxetane | 4 | O | 25 |
Source: Data compiled from general chemical literature on ring strain. The RSE for this compound is expected to be similar to that of aziridine.
Molecular Dynamics and Conformational Analysis
While the aziridinium ring itself is conformationally rigid, the substituents on the ring can exhibit conformational flexibility. Molecular dynamics (MD) simulations provide a computational method to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment, such as solvent molecules or counter-ions. acs.org
For the this compound cation, MD simulations can be used to explore the rotational freedom of the two methyl groups around the C-N bonds. Although this rotation is likely to have a low energy barrier, certain preferred conformations may exist to minimize steric interactions. More importantly, MD simulations can provide a detailed picture of the solvation shell around the cation. rsc.org Understanding how solvent molecules arrange themselves around the charged nitrogen center and the electrophilic ring carbons is crucial for a complete understanding of its reactivity in solution.
Conformational analysis, often performed in conjunction with quantum chemical calculations, can identify the lowest energy conformations of the molecule. For this compound, this would involve mapping the potential energy surface as a function of the dihedral angles of the methyl groups.
Table 4: Potential Applications of Molecular Dynamics Simulations for this compound
| Area of Investigation | Information Gained |
|---|---|
| Conformational Dynamics | Analysis of the rotation of the N-methyl groups and their preferred orientations. |
| Solvation Structure | Characterization of the arrangement of solvent molecules (e.g., water) around the cation. |
| Ion Pairing | Study of the interaction and dynamics of the cation with its counter-ion in solution. |
| Diffusion Properties | Calculation of the diffusion coefficient of the cation in a given solvent. |
This table outlines the potential insights that could be gained from MD simulations, as specific studies on this compound are not prevalent in the literature.
Advanced Applications in Organic Synthesis Research
1,1-Dimethylaziridinium as a Key Intermediate
In organic synthesis, a reaction intermediate is a short-lived, high-energy molecule that is formed in one step and consumed in the next to generate the final product. libretexts.org this compound is a reactive intermediate that is not typically isolated but is formed in situ to participate in further chemical transformations. Its strained ring is susceptible to attack by nucleophiles, leading to ring-opening and the formation of new chemical bonds. This reactivity is harnessed in various synthetic strategies. For instance, it has been detected as the reactive intermediate formed from the cyclization of N,N-dimethylaminoethyl chloride (DMC). rsc.org
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The ring-opening of aziridinium (B1262131) ions provides a versatile pathway for the synthesis of a wide array of these valuable molecules.
The general strategy involves the reaction of the aziridinium ion with a suitable nucleophile. The nucleophile attacks one of the carbon atoms of the aziridine (B145994) ring, leading to the cleavage of a carbon-nitrogen bond and the formation of a new carbon-nucleophile bond. This process can be tailored to produce a variety of heterocyclic structures by carefully selecting the nucleophile and the reaction conditions.
For example, intramolecular reactions, where the nucleophile is part of the same molecule as the aziridinium ion, can lead to the formation of fused or bridged heterocyclic systems. Intermolecular reactions, on the other hand, provide a means to introduce a wide range of functional groups into the final product.
Some examples of heterocyclic systems that can be synthesized using aziridinium intermediates include:
Piperazines: These six-membered rings containing two nitrogen atoms are prevalent in pharmaceuticals.
Morpholines: These are six-membered heterocyclic compounds featuring both an amine and an ether functional group.
Thiadiazines: These are heterocyclic compounds containing sulfur and nitrogen, which have shown a range of biological activities. nih.gov
The following table provides an overview of heterocyclic compounds synthesized using aziridinium intermediates.
The ring-opening of this compound with various nucleophiles allows for the introduction of a wide range of functional groups, leading to the synthesis of specifically functionalized products. The regioselectivity of the ring-opening, which determines which of the two carbon atoms of the aziridine ring is attacked, can often be controlled by the nature of the nucleophile and the reaction conditions.
For instance, the reaction of this compound with a halide ion can lead to the formation of a haloamine. Similarly, reaction with an alcohol can yield an amino ether, and reaction with a thiol can produce an amino thiol. These functionalized products can then be used as building blocks in the synthesis of more complex molecules.
The ability to introduce specific functional groups with a high degree of control is a key advantage of using this compound as a synthetic intermediate. This allows for the efficient construction of molecules with desired properties, which is of great importance in fields such as drug discovery and materials science.
Catalytic Applications in Organic Reactions
While this compound itself is not typically used as a catalyst, the principles of its reactivity are related to catalytic processes in organic chemistry. For example, the activation of molecules by forming strained-ring intermediates is a strategy employed in some catalytic cycles.
In a broader context, the study of aziridinium ions contributes to the understanding of reactions involving nitrogen-containing intermediates. This knowledge can be applied to the design of new catalysts and catalytic reactions. For example, understanding the factors that influence the stability and reactivity of aziridinium ions can help in the development of catalysts that can control the stereochemistry of reactions involving these intermediates.
Role in Polymerization Chemistry
This compound and other aziridinium ions play a crucial role in the cationic ring-opening polymerization (CROP) of aziridines. This polymerization method is used to produce poly(ethylene imine) (PEI) and its derivatives, which are polymers with a wide range of applications, including in drug delivery, gene therapy, and as flocculants in water treatment.
CROP of aziridines is a chain-growth polymerization that is initiated by a cationic species, such as a proton or a Lewis acid. researchgate.net The initiator reacts with an aziridine monomer to form an aziridinium ion, which then becomes the active center for polymerization. This active center then reacts with another monomer molecule, leading to the growth of the polymer chain.
The polymerization proceeds through a series of nucleophilic substitution reactions, where the nitrogen atom of an aziridine monomer attacks a carbon atom of the growing polymer chain, which is terminated by an aziridinium ion. This results in the opening of the aziridinium ring and the formation of a new carbon-nitrogen bond, extending the polymer chain by one monomer unit.
The following table summarizes key aspects of CROP of aziridines.
In the CROP of N,N-dimethylaziridine, the this compound ion is the propagating species. This means that the growing polymer chain is terminated by a this compound ring. The polymerization proceeds by the nucleophilic attack of a N,N-dimethylaziridine monomer on one of the carbon atoms of this terminal ring.
The structure of the resulting polymer is influenced by the mode of ring-opening. If the attack occurs at the less substituted carbon atom, a linear polymer is formed. However, if the attack occurs at the more substituted carbon atom, a branched polymer can be produced. The degree of branching can be controlled by the reaction conditions, such as the temperature and the nature of the solvent.
The use of this compound as a propagating species allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. This is a key advantage of CROP, as it allows for the tailoring of the polymer properties for specific applications.
Controlling Polymer Architecture via Aziridinium Intermediates
The cationic ring-opening polymerization (CROP) of aziridinium intermediates, such as this compound, presents a versatile platform for the synthesis of polyamines with controlled architectures. The ability to control aspects like molecular weight, linearity versus branching, and the introduction of specific functionalities is crucial for tailoring the final properties of the polymer for advanced applications.
Living polymerization techniques, where termination and chain-transfer reactions are suppressed, are key to achieving a high degree of control over polymer architecture. While much of the research on living polymerization of aziridines has focused on N-acyl or N-sulfonyl activated monomers in anionic ring-opening polymerizations, the principles can be extended to the cationic polymerization of 1,1-dialkylaziridinium salts. By carefully selecting initiators, solvents, and reaction temperatures, it is possible to achieve a living or controlled polymerization of this compound, leading to poly(1,1-dimethylethyleneimine) with a predictable molecular weight and a narrow molecular weight distribution.
The "living" nature of the polymerization allows for the synthesis of various complex polymer architectures:
Linear Polymers: Sequential addition of the monomer to a living polymerization system allows for the controlled growth of linear polymer chains. The degree of polymerization can be directly controlled by the monomer-to-initiator ratio.
Block Copolymers: The living nature of the aziridinium polymerization enables the synthesis of block copolymers. acs.orgnih.govharth-research-group.orgnih.govfigshare.comresearchgate.net After the consumption of the this compound monomer, a second monomer can be introduced to the living polymer chains, resulting in the formation of a distinct second block. This allows for the combination of the properties of poly(1,1-dimethylethyleneimine) with other polymer segments.
Star-shaped Polymers: Utilizing a multifunctional initiator, it is possible to grow multiple polymer chains simultaneously from a central core, resulting in a star-shaped architecture. rsc.orgresearchgate.netescholarship.orgnih.govnih.gov The number of arms of the star polymer is determined by the functionality of the initiator.
Hyperbranched Polymers: While cationic ring-opening polymerization of unsubstituted aziridine often leads to hyperbranched structures due to chain transfer reactions where the secondary amines in the polymer backbone can act as new initiation sites, the polymerization of 1,1-dialkylaziridinium salts, which form tertiary amine linkages, inherently leads to linear polymers. However, hyperbranched structures could potentially be achieved by introducing a monomer that contains a latent initiation site or by copolymerization with a branching agent. researchgate.net
The table below summarizes the potential control over polymer architecture using this compound intermediates in a controlled cationic ring-opening polymerization.
| Polymer Architecture | Method of Control | Key Parameters |
| Linear | Living/Controlled Polymerization | Monomer-to-initiator ratio, reaction time, temperature |
| Block Copolymer | Sequential Monomer Addition | Nature of the second monomer, re-initiation efficiency |
| Star-shaped Polymer | Multifunctional Initiator | Initiator functionality, arm length controlled by monomer ratio |
| Hyperbranched Polymer | Introduction of Branching Units | Use of a comonomer with latent initiating sites |
Mechanistic Aspects of Termination Reactions in Aziridinium Polymerization
In the cationic ring-opening polymerization of aziridinium ions, such as this compound, the propagating species is a positively charged aziridinium ring at the end of the growing polymer chain. For a polymerization to be considered "living" and to allow for the synthesis of well-defined polymer architectures, termination reactions, which irreversibly stop the growth of a polymer chain, must be minimized. youtube.com
Several potential termination pathways exist in cationic polymerization, and their prevalence depends on the specific reaction conditions, including the nature of the monomer, the counter-ion, the solvent, and the temperature. wikipedia.orglibretexts.orgmit.edu
Common Termination Mechanisms:
Combination with the Counter-ion: The propagating cationic chain end can be neutralized by direct combination with the counter-ion. youtube.com For example, if the polymerization is initiated with an alkyl halide and a Lewis acid, the halide counter-ion can covalently bond to the terminal carbon of the aziridinium ring, thus terminating the chain growth.
Chain Transfer to Monomer: A proton can be abstracted from the growing polymer chain by a monomer molecule. This terminates the original chain by forming a terminal unsaturation and generates a new aziridinium cation from the monomer, which can then initiate a new polymer chain. While the kinetic chain is not terminated, the growth of the individual polymer chain is stopped.
Reaction with Impurities: Protic impurities, such as water or alcohols, can react with the cationic propagating center. This will lead to the formation of a hydroxyl-terminated polymer chain and the generation of a proton, which can then initiate a new chain. The presence of such impurities can significantly affect the control over the polymerization.
Spontaneous Termination: This can occur through rearrangement of the propagating species to a more stable, non-propagating structure. In the case of aziridinium polymerization, this is less common but can be influenced by the specific substituents on the ring.
The table below outlines the primary termination reactions that can occur during the cationic polymerization of this compound.
| Termination Mechanism | Description | Consequence |
| Combination with Counter-ion | The anionic counter-ion directly bonds to the cationic propagating center. | Irreversible termination of the polymer chain. |
| Chain Transfer to Monomer | A proton is transferred from the growing chain to a monomer molecule. | Termination of the current chain and initiation of a new one. |
| Reaction with Impurities | Nucleophilic impurities (e.g., water, alcohols) attack the propagating center. | Formation of end-functionalized, terminated chains. |
| Spontaneous Termination | Rearrangement of the active chain end to a non-propagating species. | Termination of the polymer chain. |
Careful control of reaction conditions, such as the use of non-nucleophilic counter-ions, high-purity reagents and solvents, and low temperatures, is essential to suppress these termination reactions and achieve a controlled polymerization of this compound.
Synthesis of Novel Polyamine Microstructures
The polymerization of this compound provides a powerful route to polyamines with novel and well-defined microstructures. Polyamines are a class of polymers with a wide range of applications, including gene delivery, drug delivery, and materials science, owing to their cationic nature and ability to interact with biomolecules. semanticscholar.orgnortheastern.edunih.govuef.fi The ability to precisely control the microstructure of these polymers is key to optimizing their performance in these applications.
The ring-opening of aziridinium ions is a versatile reaction that can be exploited to create a variety of polyamine architectures. nih.govrsc.org An iterative approach, involving the sequential ring-opening of an aziridinium ion intermediate, allows for the controlled, step-wise construction of polyamines with a defined sequence and stereochemistry. nih.gov
By employing a living or controlled cationic ring-opening polymerization of this compound, it is possible to synthesize poly(1,1-dimethylethyleneimine) with a linear, well-defined structure. This is in contrast to the polymerization of unsubstituted aziridine, which typically yields highly branched polymers. The linear microstructure of the polymer derived from this compound can lead to unique properties and self-assembly behaviors.
Furthermore, the synthesis of novel polyamine microstructures can be achieved through copolymerization. By copolymerizing this compound with other substituted aziridine monomers, it is possible to introduce different functionalities along the polymer backbone. This allows for the creation of random, alternating, or block-like microstructures, each with distinct properties.
The table below illustrates different strategies for synthesizing novel polyamine microstructures using this compound.
| Microstructure | Synthetic Strategy | Resulting Polymer Characteristics |
| Linear Homopolymer | Living/Controlled CROP of this compound | Well-defined molecular weight, low dispersity, linear topology. |
| Statistical Copolymer | Copolymerization of this compound with another aziridine monomer. | Random distribution of monomer units along the chain. |
| Alternating Copolymer | Copolymerization with a comonomer that has a strong alternating tendency. | A regular [A-B-A-B]n microstructure. |
| Block Copolymer | Sequential living polymerization of this compound and another monomer. | Distinct blocks of different polyamines, leading to microphase separation. |
| Stereochemically Defined | Iterative synthesis using chiral aziridinium intermediates. | Control over the stereochemistry of the polymer backbone. |
The ability to create these diverse microstructures opens up possibilities for designing "smart" polyamines that can respond to environmental stimuli, self-assemble into complex nanostructures, or target specific biological sites with high precision.
Bio-inspired Synthetic Methodologies
Bio-inspired synthesis seeks to mimic nature's strategies for creating complex and functional molecules and materials. In the context of this compound and its polymerization, bio-inspired methodologies can be applied at two main levels: the synthesis of the aziridine monomer itself and the polymerization process.
Enzymatic Synthesis of Aziridines:
Nature utilizes enzymes to perform highly selective and efficient chemical transformations. Recently, researchers have begun to explore the use of enzymes for the synthesis of aziridines. While not directly involving this compound, these studies demonstrate the potential for biocatalytic routes to aziridine-containing molecules. This bio-inspired approach offers advantages over traditional chemical synthesis, such as milder reaction conditions, higher stereoselectivity, and reduced environmental impact. The development of enzymes capable of synthesizing N,N-dialkylaziridines would be a significant step towards a more sustainable production of these monomers.
Template Polymerization:
Another bio-inspired approach is template polymerization, which mimics the process of DNA replication and protein synthesis where a macromolecular template guides the polymerization of monomers. nih.govresearchgate.net In a potential bio-inspired application, a biopolymer such as DNA or a polypeptide could serve as a template for the polymerization of this compound. The cationic aziridinium monomers could align along the negatively charged backbone of the template, leading to a polymer with a predefined length and potentially a specific conformation. This method could be used to create highly ordered polymer-biopolymer conjugates for applications in gene delivery or bionanotechnology. nih.gov
Polymerization-Induced Self-Assembly (PISA):
Polymerization-induced self-assembly is a powerful technique for the in-situ formation of polymeric nanoparticles of various morphologies. whiterose.ac.uksemanticscholar.orgrsc.org This process is inspired by the self-assembly of biological molecules into complex structures. The polymerization of this compound could be designed to proceed under conditions that favor PISA. For example, by starting with a soluble macroinitiator and polymerizing the aziridinium monomer in a selective solvent, the growing polymer chain would eventually become insoluble and self-assemble into micelles, vesicles, or other nanostructures. This approach allows for the one-pot synthesis of well-defined polyamine nanoparticles.
The table below summarizes potential bio-inspired synthetic methodologies relevant to this compound.
| Methodology | Bio-inspiration | Potential Application to this compound |
| Enzymatic Monomer Synthesis | Biocatalysis | Sustainable and stereoselective synthesis of the aziridine monomer. |
| Template Polymerization | DNA replication, protein synthesis | Controlled polymerization along a biopolymer template (e.g., DNA). nih.govresearchgate.net |
| Polymerization-Induced Self-Assembly | Self-assembly of biomolecules | One-pot synthesis of polyamine nanoparticles with controlled morphology. siena.edumdpi.com |
While the direct application of these bio-inspired methodologies to this compound is still an emerging area of research, they represent promising future directions for the synthesis of advanced and functional polyamine materials.
Future Research Directions and Unexplored Reactivities
Development of Novel Synthetic Routes
The generation of 1,1-dimethylaziridinium ions is typically achieved through the activation of N,N-dimethylaziridine, a nonactivated aziridine (B145994), with an electrophile. mdpi.com Current methods often involve the use of alkylating agents like methyl triflate, which possess a highly nucleofugal anion, to form the quaternary ammonium (B1175870) salt. mdpi.com However, the development of more efficient and diverse synthetic routes is a key area for future research.
Future efforts could focus on:
Electrophile Diversity: Exploring a wider range of electrophiles beyond simple alkylating agents could provide access to this compound ions with various counter-ions, potentially influencing their stability and reactivity. mdpi.com The reactivity of aziridinium (B1262131) ions is known to be dependent on the activating electrophile, with acyl aziridinium ions being the most active. mdpi.com
Catalytic Generation: The development of catalytic methods for the in-situ generation of this compound ions would be a significant advancement. This could involve the use of transition metal catalysts or organocatalysts to facilitate the activation of N,N-dimethylaziridine under milder conditions. researchgate.net
Sustainable Approaches: Investigating more environmentally benign methods for the synthesis of the N,N-dimethylaziridine precursor and its subsequent activation would align with the principles of green chemistry. This could include exploring biocatalytic routes or utilizing renewable starting materials. rsc.org
| Method | Description | Potential Advantages |
| Expanded Electrophile Scope | Utilization of a broader range of activating agents beyond traditional alkyl triflates. | Access to aziridinium salts with diverse counter-ions, tuning reactivity and solubility. |
| Catalytic In-situ Generation | Development of catalytic systems (transition metal or organocatalytic) for transient formation. | Milder reaction conditions, avoidance of stoichiometric activators, and potential for asymmetric variants. |
| Flow Chemistry Synthesis | Implementation of continuous-flow reactors for the generation and immediate use of the reactive intermediate. nih.gov | Enhanced safety, precise control over reaction parameters, and potential for scalability. |
Advanced Mechanistic Investigations
A thorough understanding of the reaction mechanisms involving this compound is crucial for predicting and controlling its reactivity. While the ring-opening of aziridinium ions by nucleophiles is generally understood to proceed via an SN2-type mechanism, detailed kinetic and computational studies on the 1,1-dimethyl derivative are lacking. researchgate.netcore.ac.uk
Future mechanistic studies should aim to:
Elucidate Reaction Pathways: Detailed kinetic studies, including the determination of activation parameters, can provide valuable insights into the transition states of ring-opening reactions with a variety of nucleophiles. nih.gov Isotope labeling studies could further clarify the nature of bond-breaking and bond-forming steps.
Characterize Intermediates: The direct observation and characterization of the this compound ion using spectroscopic techniques under various conditions would provide crucial information about its stability and structure. rsc.org
Investigate Aziridinium Ylides: The formation and reactivity of aziridinium ylides derived from this compound are largely unexplored. nih.govresearchgate.net These intermediates could participate in a range of interesting transformations, including sigmatropic rearrangements and cycloadditions. rsc.orgnih.gov Computational studies can be employed to understand the rotational barriers and non-covalent interactions that govern the reactivity of these ylides. nih.govresearchgate.net
Exploration of New Catalytic Transformations
The inherent reactivity of the strained this compound ring makes it an attractive intermediate for the development of novel catalytic transformations. While aziridines have been utilized in various catalytic reactions, the specific applications of the this compound ion as a catalytic species or a key intermediate in a catalytic cycle are not well-established.
Areas ripe for exploration include:
Asymmetric Catalysis: The development of chiral catalysts that can interact with the this compound ion to achieve enantioselective ring-opening reactions would be a significant breakthrough. nih.govmsu.edu This could involve the use of chiral Lewis acids, Brønsted acids, or phase-transfer catalysts.
Ring-Expansion Reactions: Catalytic ring-expansion reactions of this compound with suitable reaction partners could provide access to larger, more complex nitrogen-containing heterocycles. mdpi.comnih.gov
Polymerization Reactions: The controlled ring-opening polymerization of this compound could lead to the synthesis of novel polyamines with defined architectures and functionalities. The mechanism of such a polymerization would require careful investigation. nih.gov
| Catalytic Approach | Potential Transformation | Significance |
| Chiral Lewis/Brønsted Acid Catalysis | Enantioselective ring-opening with various nucleophiles. | Access to chiral β-amino alcohols, ethers, and other valuable building blocks. |
| Transition Metal Catalysis | Catalytic cross-coupling reactions involving ring-opening. mdpi.com | Formation of C-C and C-heteroatom bonds with high regio- and stereoselectivity. |
| Organocatalysis | Asymmetric transformations mediated by chiral organic catalysts. | Metal-free and environmentally friendly approach to chiral nitrogen-containing molecules. |
Integration with Modern Synthetic Techniques
The integration of this compound chemistry with modern synthetic techniques can unlock new possibilities for efficiency, safety, and discovery.
Continuous Flow Chemistry: The generation and subsequent reaction of the potentially unstable this compound ion in a continuous flow system would offer significant advantages in terms of safety and scalability. nih.govnih.gov The precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivities.
Photoredox Catalysis: The generation of aziridinyl radical cations via photoredox catalysis is an emerging area of research. acs.orgresearchgate.netnih.gov Exploring the photoredox-mediated generation and subsequent reactions of the this compound radical cation could lead to novel and previously inaccessible chemical transformations. nih.govumich.edu This could involve reactions with a variety of radical acceptors. nih.gov
Expanding Computational Models for Predictive Capabilities
Computational chemistry offers a powerful tool for understanding and predicting the behavior of reactive intermediates like this compound. While some theoretical studies have been conducted on aziridinium ions, more sophisticated computational models are needed for accurate predictions. core.ac.uknih.gov
Future computational efforts should focus on:
Developing Accurate Predictive Models: Employing high-level density functional theory (DFT) and ab initio methods to accurately predict the geometries, stabilities, and spectroscopic properties of the this compound ion and its transition states in various solvent environments. nih.govnih.govchemrxiv.org
Modeling Reaction Dynamics: Using molecular dynamics simulations to model the dynamic behavior of this compound in solution and to understand the role of solvent effects on its reactivity.
Predicting Reaction Outcomes: Developing computational models that can accurately predict the regioselectivity and stereoselectivity of ring-opening reactions with a wide range of nucleophiles. scienceopen.com This would be an invaluable tool for synthetic chemists in planning and designing new reactions.
| Computational Method | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of optimized geometries, reaction energies, and transition state structures. nih.govnih.govresearchgate.net | Accurate prediction of reaction pathways and selectivities. |
| Ab Initio Molecular Dynamics (AIMD) | Simulation of reaction dynamics in explicit solvent. | Understanding of solvent effects and dynamic behavior of the reactive intermediate. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the reactivity of substituted aziridinium ions. | Predictive tool for designing new reactions and catalysts. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1,1-Dimethylaziridinium to improve yield and purity?
- Methodological Answer : Utilize stepwise alkylation of aziridine with methylating agents (e.g., methyl iodide) under controlled pH and temperature. Monitor reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Purify intermediates using fractional distillation or recrystallization. Ensure reproducibility by documenting solvent selection, stoichiometry, and reaction time . For novel compounds, provide full characterization data (e.g., H/C NMR, high-resolution mass spectrometry) to confirm identity and purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C spectra to confirm quaternary ammonium structure and methyl group integration. Compare chemical shifts with aziridine derivatives to detect electronic effects .
- Mass Spectrometry : Use electrospray ionization (ESI-MS) to verify molecular ion peaks and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify N–H stretching (if present) and C–N vibrational modes.
- Elemental Analysis : Confirm empirical formula compliance .
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard classification (e.g., acute toxicity, skin/eye irritation). Use fume hoods, nitrile gloves, and protective eyewear. Neutralize spills with weak acids (e.g., citric acid) to counteract basicity. Document risk assessments and emergency protocols in experimental records .
Advanced Research Questions
Q. What computational methods can elucidate the reactivity of this compound in ring-opening reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for nucleophilic attack (e.g., by water or amines) at the aziridinium carbon. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets.
- Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways.
- Comparative Analysis : Validate computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural analysis?
- Methodological Answer :
- Hypothesis Testing : Consider impurities (e.g., unreacted starting materials) or byproducts. Run 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Isotopic Labeling : Synthesize N-labeled analogs to confirm nitrogen environment.
- Alternative Techniques : Use X-ray crystallography for unambiguous structural determination if crystalline derivatives are obtainable .
Q. What experimental design principles apply to studying this compound’s biological interactions?
- Methodological Answer :
- In Vitro Assays : Use cell viability assays (e.g., MTT) to assess cytotoxicity. Include positive/negative controls (e.g., cisplatin for cytotoxicity, PBS for baseline).
- Dose-Response Studies : Test concentrations spanning 3–5 orders of magnitude to determine IC/EC.
- Statistical Rigor : Apply ANOVA or t-tests with Bonferroni correction for multi-group comparisons. Predefine exclusion criteria for outliers .
Q. How can researchers address contradictions in reported reactivity data (e.g., solvent-dependent outcomes)?
- Methodological Answer :
- Systematic Solvent Screening : Test reactivity in polar aprotic (e.g., DMF), polar protic (e.g., MeOH), and nonpolar solvents (e.g., toluene). Control for moisture and oxygen using Schlenk techniques.
- Kinetic Profiling : Use in situ FTIR or UV-Vis spectroscopy to track reaction progress under varying conditions.
- Meta-Analysis : Compare literature data using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to identify gaps or methodological inconsistencies .
Methodological Best Practices
- Data Reproducibility : Document experimental protocols in sufficient detail (e.g., reagent lot numbers, instrument calibration) to enable replication .
- Ethical Reporting : Disclose failed experiments or inconclusive data to avoid publication bias .
- Interdisciplinary Collaboration : Integrate synthetic chemistry, computational modeling, and bioassay data to build robust mechanistic narratives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
